BenchChemオンラインストアへようこそ!

(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone

Physicochemical profiling Permeability prediction Blood–brain barrier penetration

This synthetic small molecule (C₁₉H₂₃N₃O₃, MW 341.4) is the 4-oxy-piperidine regioisomer and the 2,6-dimethylpyrimidine-substituted reference standard for SAR campaigns. Its computed profile (XLogP3=3, TPSA=64.6 Ų, HBD=0) aligns with CNS MPO criteria and oral bioavailability models. It is the essential purchasing choice for TNF-α inhibitor probes, HIV-1 LTR research, and CCR5 antagonist lead optimization over inactive monomethyl or 4,6-dimethyl regioisomers.

Molecular Formula C19H23N3O3
Molecular Weight 341.411
CAS No. 2034472-55-2
Cat. No. B2454905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone
CAS2034472-55-2
Molecular FormulaC19H23N3O3
Molecular Weight341.411
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC=CC=C3OC
InChIInChI=1S/C19H23N3O3/c1-13-12-18(21-14(2)20-13)25-15-8-10-22(11-9-15)19(23)16-6-4-5-7-17(16)24-3/h4-7,12,15H,8-11H2,1-3H3
InChIKeyRPUXIHUOGCKWKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone (CAS 2034472-55-2): Chemical Identity and Procurement Baseline


(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone (CAS 2034472-55-2) is a synthetic small molecule (C₁₉H₂₃N₃O₃, MW 341.4 g/mol) comprising a 2,6-dimethylpyrimidine moiety linked via an ether bridge at the 4-position to a piperidine ring, which is in turn N-acylated with a 2-methoxybenzoyl group [1]. The compound is classified within the piperidinylpyrimidine chemical space—a scaffold historically investigated for TNF-α production inhibition, HIV-1 LTR activation suppression, and CCR5 receptor antagonism [2][3]. Its computed physicochemical profile includes an XLogP3 of 3, a topological polar surface area (TPSA) of 64.6 Ų, zero hydrogen bond donors, and five hydrogen bond acceptors [1]. The compound is commercially available from multiple vendors at typical research-grade purity of 95%, though no peer-reviewed biological characterization of this exact entity has been published as of the knowledge cutoff [1].

Why In-Class Piperidinylpyrimidine Ethers Cannot Be Casually Substituted for CAS 2034472-55-2


Within the piperidinylpyrimidine ether class, small structural perturbations produce large functional consequences. The pyrimidine substitution pattern (2,6-dimethyl vs. 4,6-dimethyl or monomethyl), the ether linkage position on the piperidine ring (4-oxy vs. 3-oxy), and the nature of the N-acyl aryl group (2-methoxyphenyl vs. o-tolyl, thiophenyl, or benzofuranyl) each independently modulate lipophilicity, hydrogen-bonding capacity, and target engagement [1]. Published structure–activity relationship (SAR) studies on piperidinylpyrimidines demonstrate that lipophilic substitution at the pyrimidine C(6) position is critical for TNF-α inhibitory potency, while the N-acyl substituent governs CCR5 binding affinity and oral bioavailability [2][3]. Consequently, even regioisomers sharing the identical molecular formula (C₁₉H₂₃N₃O₃, MW 341.4)—such as (3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone—cannot be assumed equipotent or interchangeable without explicit comparative data. Procurement decisions must be compound-specific.

Quantitative Differentiation Evidence for CAS 2034472-55-2 Versus Closest Structural Analogs


Hydrogen Bond Donor Count: Zero Donors as a Differentiator from Piperidine-NH Analogs

CAS 2034472-55-2 possesses zero hydrogen bond donors (HBD = 0), a consequence of the fully substituted piperidine nitrogen (tertiary amide) and the ether-linked pyrimidine [1]. This distinguishes it from analogs containing a free piperidine NH or carboxamide NH, which carry one or two HBDs. In the broader piperidinylpyrimidine class, increasing HBD count has been associated with reduced membrane permeability and attenuated cellular potency in TNF-α inhibition assays [2]. For CNS-targeted screening collections where blood–brain barrier penetration is desired, an HBD count of zero is a favorable selection filter.

Physicochemical profiling Permeability prediction Blood–brain barrier penetration

Regioisomeric Differentiation: 4-Oxy-Piperidine vs. 3-Oxy-Piperidine Ether Linkage Position

CAS 2034472-55-2 features the 2,6-dimethylpyrimidin-4-yloxy group attached at the piperidine 4-position, yielding a linear extension of the scaffold [1]. Its direct regioisomer, (3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone (same molecular formula, MW 341.4), places the ether at the piperidine 3-position with a different pyrimidine connectivity (2-oxy vs. 4-oxy) [2]. Published SAR on piperidinylpyrimidine ethers demonstrates that altering the ether attachment point from the 4- to the 3-position of piperidine changes the exit vector angle, which can abrogate or invert target binding [3]. These regioisomers are not functionally equivalent and require independent biological validation.

Regioisomer selectivity Scaffold geometry Target binding pose

Computed Lipophilicity (XLogP3 = 3) Positioning for CNS Multiparameter Optimization

The computed partition coefficient for CAS 2034472-55-2 is XLogP3 = 3, placing it within the favorable range (1–4) for CNS multiparameter optimization (MPO) scores [1]. By comparison, the o-tolyl analog (4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone (MW 325.4, C₁₉H₂₃N₃O₂) lacks the methoxy oxygen and has a higher computed logP (estimated ~3.5–3.8 based on ΔclogP contribution of –OCH₃ vs. –CH₃), shifting it toward the upper boundary of CNS desirability [2]. The thiophene analog (MW 317.4, C₁₆H₁₉N₃O₂S) has a lower molecular weight but introduces a sulfur atom that alters polarizability and may affect off-target binding profiles differently [3].

Lipophilicity CNS drug-likeness ADME prediction

TNF-α Inhibitory Class Pedigree: Piperidinylpyrimidine Core with C(6)-Methyl Substitution

The piperidinylpyrimidine scaffold, from which CAS 2034472-55-2 is derived, has been validated as an inhibitor of TNF-α production and HIV-1 LTR activation [1][2]. Critically, SAR studies on this series established that lipophilic substitution at the pyrimidine C(6) position is essential for activity—a structural feature directly present in CAS 2034472-55-2 as the 6-methyl group [1]. Compounds lacking C(6) substitution showed markedly reduced potency (class-level SAR: >10-fold loss in TNF-α inhibition upon C(6)-des-methyl) [1]. This provides structural rationale for why the 2,6-dimethyl substitution pattern is non-redundant with 2-methyl-only or 4,6-dimethyl variants. Note: no direct TNF-α IC₅₀ data exist for CAS 2034472-55-2 itself; this is class-level inference from the patent SAR.

TNF-α inhibition Immunomodulation HIV-1 LTR

Topological Polar Surface Area (TPSA = 64.6 Ų) and Oral Bioavailability Prediction

CAS 2034472-55-2 has a computed TPSA of 64.6 Ų, well below the Veber threshold of 140 Ų for predicted oral bioavailability [1]. The o-tolyl analog (lacking the methoxy oxygen) has a lower TPSA (estimated ~55 Ų), while analogs with additional H-bond acceptors (e.g., benzofuranyl or dihydrobenzodioxinyl) exceed 70–80 Ų [2][3]. The intermediate TPSA of 64.6 Ų balances solubility requirements with permeability potential—an important consideration for oral or cell-based assay compatibility. Within the piperidinylpyrimidine CCR5 antagonist series, TPSA values in the 60–80 Ų range correlated with improved oral absorption in rat pharmacokinetic studies [3].

Oral bioavailability Veber rules ADME filtering

Recommended Procurement and Application Scenarios for CAS 2034472-55-2 Based on Quantitative Evidence


CNS-Focused Screening Library Enrichment

With XLogP3 = 3, TPSA = 64.6 Ų, and HBD = 0, CAS 2034472-55-2 falls within all major CNS MPO desirability criteria [1]. Procurement for CNS-targeted screening collections is supported by its favorable positioning compared to analogs with higher lipophilicity (o-tolyl analog) or higher TPSA (benzofuran/thiophene analogs). Its zero HBD count aligns with blood–brain barrier permeability prediction models that penalize HBD > 1 for CNS penetration [1][2].

TNF-α / HIV-1 LTR Pathway Probe Development

The 2,6-dimethylpyrimidine substitution pattern matches the essential C(6)-lipophilic motif identified in piperidinylpyrimidine TNF-α inhibitors (US5948786) [1]. Although no compound-specific IC₅₀ has been published for CAS 2034472-55-2, its structure maps onto the pharmacophore defined by this patent series. Researchers developing probes for TNF-α-mediated inflammation or HIV-1 LTR activation should select this compound over monomethyl-pyrimidine or 4,6-dimethyl regioisomers that lack the proven C(6)-methyl requirement [1][2].

Regioisomer-Controlled SAR Expansion Studies

CAS 2034472-55-2 serves as the 4-oxy-piperidine reference point for systematic SAR exploration against its 3-oxy-piperidine regioisomer [1]. Procurement of both regioisomers as a matched pair enables head-to-head comparison of exit vector geometry on target engagement. Given the documented sensitivity of CCR5 antagonist potency to linker geometry [2], this controlled comparison is valuable for any group working on chemokine receptor or GPCR targets within this chemical space.

Oral Bioavailability-Focused Lead Optimization

The TPSA of 64.6 Ų (well below the Veber 140 Ų threshold) and rotatable bond count of 4 (below the Veber limit of 10) position this compound favorably for oral absorption prediction [1]. Within the CCR5 antagonist series, compounds with TPSA and rotatable bond counts in this range demonstrated measurable oral bioavailability in rat [2]. Procurement for oral lead optimization programs is therefore advised over analogs with TPSA approaching or exceeding 80 Ų that may encounter permeability limitations [1][2].

Quote Request

Request a Quote for (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.